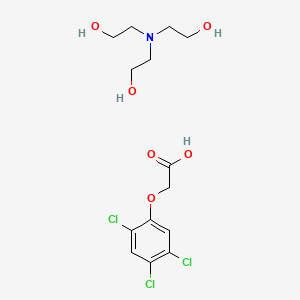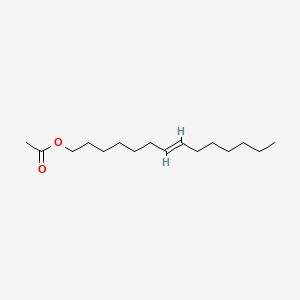
(E)-Tetradec-7-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Tetradec-7-enyl acetate is an organic compound belonging to the class of esters. It is characterized by a long aliphatic chain with a double bond in the E-configuration and an acetate functional group. This compound is commonly found in nature, particularly in the pheromones of certain insects, where it plays a crucial role in communication and mating behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tetradec-7-enyl acetate typically involves the esterification of (E)-Tetradec-7-en-1-ol with acetic acid or acetic anhydride. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Reactants: (E)-Tetradec-7-en-1-ol and acetic acid or acetic anhydride.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts can also be employed to facilitate the esterification process and allow for catalyst recovery and reuse.
Chemical Reactions Analysis
Types of Reactions: (E)-Tetradec-7-enyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-Tetradec-7-en-1-ol and acetic acid in the presence of a strong acid or base.
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: (E)-Tetradec-7-en-1-ol and acetic acid.
Oxidation: Epoxides or diols.
Reduction: (E)-Tetradec-7-en-1-ol.
Scientific Research Applications
(E)-Tetradec-7-enyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in insect pheromones and its potential use in pest control strategies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of pheromone-based treatments.
Industry: It is used in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of (E)-Tetradec-7-enyl acetate in biological systems involves its interaction with specific receptors in the olfactory system of insects. The acetate group and the double bond in the aliphatic chain are crucial for its recognition and binding to these receptors, triggering behavioral responses such as attraction or mating.
Comparison with Similar Compounds
(E)-Tetradec-7-enyl acetate can be compared with other similar compounds such as:
(Z)-Tetradec-7-enyl acetate: The Z-configuration of the double bond results in different olfactory properties and biological activities.
Tetradecyl acetate: Lacks the double bond, leading to different chemical reactivity and biological functions.
Hexadecyl acetate: A longer aliphatic chain, which affects its volatility and interaction with biological receptors.
The uniqueness of this compound lies in its specific double bond configuration and acetate functional group, which confer distinct chemical and biological properties.
Properties
CAS No. |
28540-79-6 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
[(E)-tetradec-7-enyl] acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h8-9H,3-7,10-15H2,1-2H3/b9-8+ |
InChI Key |
UEZQOSGCHCNWOE-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCOC(=O)C |
Canonical SMILES |
CCCCCCC=CCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


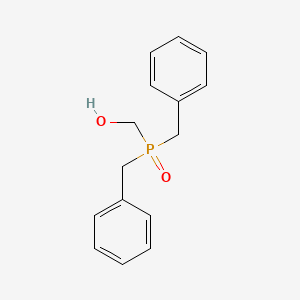
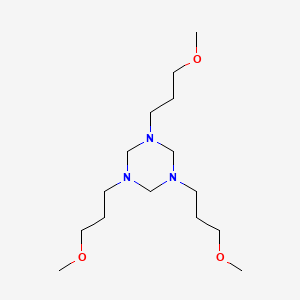
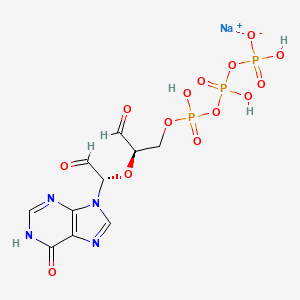
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)
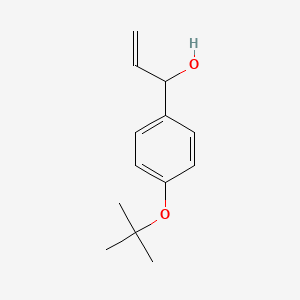
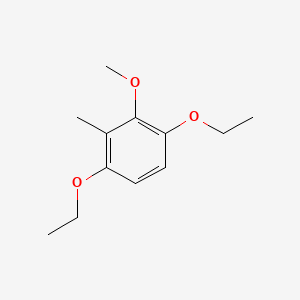
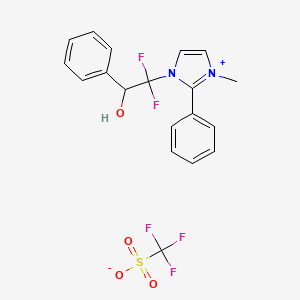
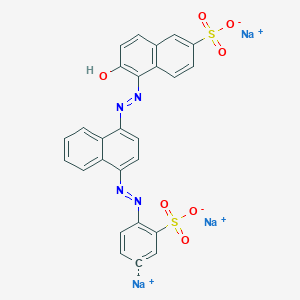
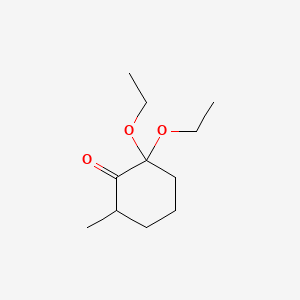
![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)
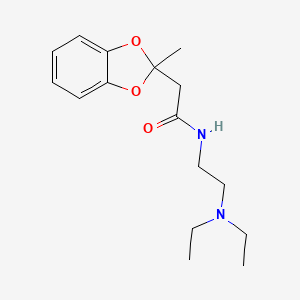
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)
